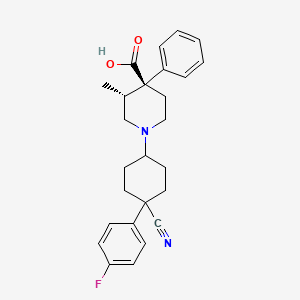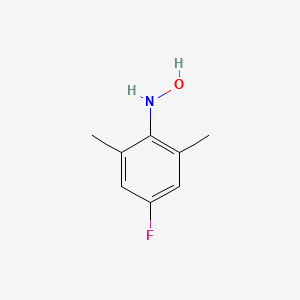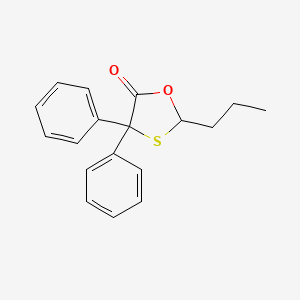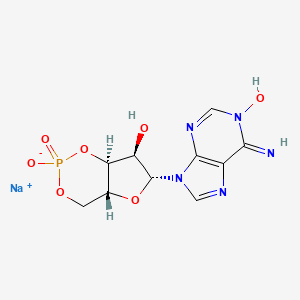
Adenosine N1-oxide-3',5'-cyclic monophosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is known for its involvement in cyclic AMP (cAMP) signaling pathways, which are essential for numerous cellular functions, including cell proliferation, differentiation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt typically involves the oxidation of adenosine to form the N1-oxide derivative, followed by cyclization to produce the cyclic monophosphate structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high purity and yield. The process includes stringent control of reaction conditions such as temperature, pH, and reaction time to optimize the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion of adenosine to its N1-oxide form.
Cyclization: Formation of the cyclic monophosphate structure.
Substitution: Introduction of the sodium salt.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the initial oxidation step, catalysts for cyclization, and sodium hydroxide for the final substitution step. Reaction conditions such as controlled temperature and pH are crucial for achieving high yield and purity .
Major Products
The major product of these reactions is Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt, with potential by-products including unreacted adenosine and intermediate compounds .
Applications De Recherche Scientifique
Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through the activation of cyclic-AMP-dependent protein kinase A (PKA). This activation leads to the phosphorylation of target proteins, which in turn regulate various cellular functions such as gene expression, metabolism, and cell cycle progression. The cAMP/PKA signaling pathway is a key mediator of these effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate sodium salt: A closely related compound that also activates PKA but lacks the N1-oxide modification.
N6,O2’-Dibutyryl adenosine 3’,5’-cyclic monophosphate sodium salt: A modified cAMP analog with enhanced cell permeability.
8-(4-Chlorophenylthio) adenosine 3’,5’-cyclic monophosphate sodium salt: Another cAMP analog with specific activation properties.
Uniqueness
Adenosine N1-oxide-3’,5’-cyclic monophosphate sodium salt is unique due to its N1-oxide modification, which may confer distinct biochemical properties and potential therapeutic benefits compared to other cAMP analogs .
Propriétés
Formule moléculaire |
C10H11N5NaO7P |
|---|---|
Poids moléculaire |
367.19 g/mol |
Nom IUPAC |
sodium;(4aR,6R,7R,7aS)-6-(1-hydroxy-6-iminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O7P.Na/c11-8-5-9(13-3-15(8)17)14(2-12-5)10-6(16)7-4(21-10)1-20-23(18,19)22-7;/h2-4,6-7,10-11,16-17H,1H2,(H,18,19);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Clé InChI |
UCFWGHYHVQIWMZ-MCDZGGTQSA-M |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)[O-].[Na+] |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)

![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
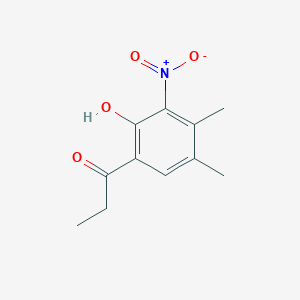
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
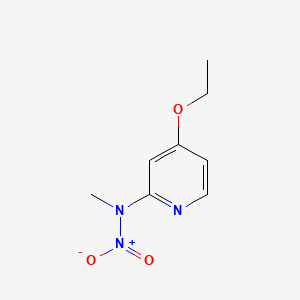
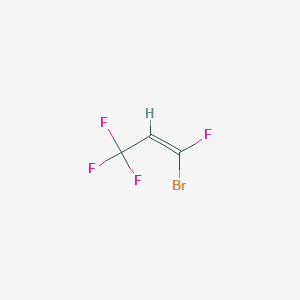
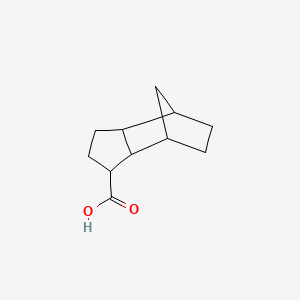
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
